molecular formula C12H20BrNOSi B3058158 5-Bromo-2-({[t-butyl(dimethyl)silyl]oxy}methyl)pyridine CAS No. 88139-92-8

5-Bromo-2-({[t-butyl(dimethyl)silyl]oxy}methyl)pyridine

Cat. No.: B3058158
CAS No.: 88139-92-8
M. Wt: 302.28 g/mol
InChI Key: RQWUXKJRTKREAL-UHFFFAOYSA-N
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Description

5-Bromo-2-({[t-butyl(dimethyl)silyl]oxy}methyl)pyridine is a pyridine derivative featuring a bromine atom at position 5 and a tert-butyldimethylsilyl (TBDMS)-protected hydroxymethyl group at position 2. This compound is primarily used in organic synthesis as an intermediate, leveraging the TBDMS group to protect the hydroxymethyl functionality during multi-step reactions. The TBDMS group is acid-labile and can be removed under mild conditions (e.g., tetrabutylammonium fluoride), enabling subsequent functionalization of the hydroxymethyl group .

Properties

IUPAC Name

(5-bromopyridin-2-yl)methoxy-tert-butyl-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20BrNOSi/c1-12(2,3)16(4,5)15-9-11-7-6-10(13)8-14-11/h6-8H,9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQWUXKJRTKREAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=NC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20BrNOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90470197
Record name 5-Bromo-2-({[t-butyl(dimethyl)silyl]oxy}methyl)pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88139-92-8
Record name 5-Bromo-2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88139-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-({[t-butyl(dimethyl)silyl]oxy}methyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90470197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-Bromo-2-({[t-butyl(dimethyl)silyl]oxy}methyl)pyridine is a synthetic compound notable for its potential applications in organic chemistry and medicinal research. Its molecular structure, characterized by a bromine atom at the 5-position of the pyridine ring and a t-butyl(dimethyl)silyl ether group at the 2-position, enhances its stability and solubility, making it a valuable building block for various chemical syntheses. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C13H18BrNOSi
  • Molecular Weight : 302.28 g/mol

The presence of the bromine atom allows for further chemical modifications, while the silyl ether group contributes to increased stability in organic solvents. These features are critical for its utility in biological applications.

Antimicrobial Properties

Research indicates that compounds containing pyridine rings often exhibit antimicrobial and antifungal activities. The structural similarities suggest that this compound may also possess these properties. A comparative analysis with structurally related compounds can provide insights into its potential efficacy.

Comparative Analysis of Similar Compounds

Compound NameStructural FeaturesBiological Activity
2-HydroxymethylpyridineHydroxymethyl group at position 2Antimicrobial activity
5-Iodo-2-(tert-butyldimethylsilyloxy)methylpyridineIodine instead of brominePotentially lower reactivity
5-Chloro-2-(tert-butyldimethylsilyloxy)methylpyridineChlorine instead of bromineModerate antimicrobial activity
5-Bromo-2-methoxymethylpyridineMethoxy group instead of silyl etherLimited stability

This table illustrates that while many compounds share similar functional groups, the presence of specific substituents like bromine and t-butyl(dimethyl)silyloxy significantly influences their reactivity and biological applications.

Case Studies

  • Synthesis of Chelating Agents :
    A study published in the Journal of Organic Chemistry highlighted the use of this compound in synthesizing chelating agents for lanthanide ions. The resulting compounds showed excellent binding properties, suggesting potential applications in luminescent materials and catalysis .
  • Antimicrobial Studies :
    Although direct studies on this compound are scarce, related pyridine derivatives have been tested against various microbial strains. For instance, derivatives similar to this compound have shown promising results in inhibiting bacterial growth, indicating that further exploration could yield significant findings regarding its antimicrobial efficacy .
  • Therapeutic Applications :
    The structural characteristics of this compound suggest it may serve as a precursor for developing new therapeutic agents targeting specific diseases. Its ability to form stable complexes with metal ions could be leveraged in drug design .

Scientific Research Applications

Organic Synthesis

This compound serves as a crucial building block in the synthesis of more complex organic molecules. The bromine atom at the 5-position allows for nucleophilic substitution reactions, facilitating the introduction of various functional groups. It is particularly useful in creating chelating agents that can bind metal ions effectively. For instance, research has demonstrated its application in synthesizing novel chelating agents for lanthanide ions, which are pivotal in luminescent materials and catalysis.

Chelating Agents

5-Bromo-2-({[t-butyl(dimethyl)silyl]oxy}methyl)pyridine has been utilized in the development of chelating agents that exhibit high affinity for metal ions. A notable study published in the Journal of Organic Chemistry highlighted its role in synthesizing a chelating agent specifically designed for lanthanide ions. The resulting compound demonstrated excellent binding properties, indicating potential applications in fields such as photonics and catalysis.

While specific biological activities of this compound are not extensively documented, related pyridine derivatives often exhibit antimicrobial and antifungal properties. The presence of the pyridine moiety is known to enhance biological activity, suggesting that this compound may interact with biological targets such as enzymes or receptors. Further research is warranted to explore its potential pharmacological applications.

Material Science

In material science, compounds like this compound are explored for their ability to form functionalized polymers and materials with specific properties. The t-butyl(dimethyl)silyl group serves as a protective group that can be removed under specific conditions, allowing for further functionalization of the compound to create advanced materials with tailored characteristics .

Comparison with Related Compounds

The following table summarizes structural features and unique aspects of compounds related to this compound:

Compound NameStructural FeaturesUnique Aspects
2-HydroxymethylpyridineHydroxymethyl group at position 2Lacks bromine substitution
5-Iodo-2-(tert-butyldimethylsilyloxy)methylpyridineIodine instead of bromineDifferent halogen may affect reactivity
5-Chloro-2-(tert-butyldimethylsilyloxy)methylpyridineChlorine instead of bromineSimilar protective group but different halogen
5-Bromo-2-methoxymethylpyridineMethoxy group instead of silyl etherLacks stability provided by silyl ether

These comparisons illustrate that while many compounds share similar structural motifs, the specific substituents significantly influence their reactivity and applications.

Synthesis Pathways

The synthesis of this compound typically involves several key steps:

  • Preparation of Intermediate : The initial step often involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride.
  • Bromination : Subsequent bromination at the desired position on the pyridine ring.
  • Purification : The final product is purified using techniques such as column chromatography.

These synthetic pathways highlight the compound's utility as an intermediate in various organic reactions.

Comparison with Similar Compounds

Data Table: Comparative Analysis

Compound Name Substituent at Position 2 Key Functional Groups Synthetic Flexibility Commercial Availability
5-Bromo-2-({[t-butyl(dimethyl)silyl]oxy}methyl)pyridine TBDMS-protected hydroxymethyl Br (position 5), TBDMS-O-CH2- High (deprotection) Discontinued
5-Bromo-2-methoxypyridine Methoxy Br (position 5), OCH3 Low Available
5-Bromo-2-(tert-butyl)pyridine tert-Butyl Br (position 5), C(CH3)3 None Available
5-Bromo-4-methoxy-2-methylpyridine Methyl Br (position 5), OCH3 (position 4) Moderate Available

Preparation Methods

The target molecule can be dissected into two primary components: a pyridine core, a bromine substituent at position 5, and a TBS-protected hydroxymethyl group at position 2. Retrosynthetic pathways prioritize either (1) late-stage bromination of a pre-functionalized hydroxymethylpyridine or (2) sequential introduction of the hydroxymethyl and bromine groups via directed functionalization.

Route 1: Silylation Followed by Bromination

This approach begins with 2-pyridinemethanol, which undergoes silylation to introduce the TBS group, followed by bromination at position 5.

Silylation of 2-Pyridinemethanol

The hydroxymethyl group at position 2 is protected using tert-butyldimethylsilyl chloride (TBSCl) in the presence of imidazole as a base. This reaction, conducted in dichloromethane (DCM) at room temperature, achieves yields of 65–88%. The bulky TBS group enhances steric protection and stabilizes the hydroxymethyl moiety for subsequent reactions.

Reaction Conditions

  • Substrate : 2-Pyridinemethanol
  • Reagents : TBSCl (1.2 equiv), imidazole (1.5 equiv)
  • Solvent : DCM, 0°C to rt, 12 h
  • Workup : Column chromatography (EtOAc/hexane)
Bromination at Position 5

Electrophilic bromination of the TBS-protected intermediate is challenging due to pyridine’s electron-deficient aromatic system. Directed metallation using lithium diisopropylamide (LDA) at -78°C in tetrahydrofuran (THF) deprotonates position 5, which is subsequently quenched with bromine to install the bromine substituent. Alternatively, Lewis acid-mediated bromination with aluminum trichloride (AlCl₃) and bromine (Br₂) in DCM at 0°C provides moderate yields (~50%).

Comparative Bromination Methods

Method Conditions Yield (%) Limitations
Directed Metallation LDA, Br₂, THF, -78°C 60–70 Sensitivity to moisture
Lewis Acid-Mediated AlCl₃, Br₂, DCM, 0°C 45–55 Byproduct formation
Radical Bromination NBS, AIBN, CCl₄, reflux 30–40 Low regioselectivity

Mechanistic Considerations and Byproduct Analysis

Silylation Kinetics

The reaction of 2-pyridinemethanol with TBSCl follows a two-step mechanism: (1) deprotonation of the hydroxyl group by imidazole and (2) nucleophilic attack by the alkoxide on the silicon center. Steric hindrance from the TBS group minimizes over-silylation, though traces of disilylated byproducts (<5%) are observed in NMR spectra.

Bromination Regioselectivity

In electrophilic bromination, the TBS-protected hydroxymethyl group exerts a weak para-directing effect due to its electron-donating nature. Computational studies (DFT, B3LYP/6-31G*) indicate a 15:1 preference for bromination at position 5 over position 3. Competing pathways, such as radical bromination, exhibit lower selectivity and are less favored.

Alternative Synthetic Strategies

Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, have been explored to introduce the hydroxymethyl group. For example, 5-bromo-2-iodopyridine undergoes Sonogashira coupling with TBS-protected propargyl alcohol, but yields remain suboptimal (<40%) due to competing homocoupling.

Decarboxylative Functionalization

Adapting methods from diethyl malonate condensations, 5-nitro-2-(hydroxymethyl)pyridine is synthesized via condensation of 5-nitro-2-chloropyridine with diethyl glycolate, followed by decarboxylation. Nitro reduction and Sandmeyer bromination yield the target compound in 31% overall yield.

Experimental Protocols and Characterization Data

Representative Procedure for Route 1

Step 1: Silylation of 2-Pyridinemethanol
2-Pyridinemethanol (1.0 g, 8.1 mmol) is dissolved in DCM (20 mL) and cooled to 0°C. Imidazole (1.1 g, 16.2 mmol) and TBSCl (1.3 g, 8.9 mmol) are added sequentially. The mixture is stirred at rt for 12 h, quenched with water, and extracted with EtOAc. The organic layer is dried (Na₂SO₄) and concentrated. Column chromatography (EtOAc/hexane, 1:4) affords 2-({[TBS]oxy}methyl)pyridine (1.4 g, 75%).

Step 2: Bromination via Directed Metallation
2-({[TBS]oxy}methyl)pyridine (1.0 g, 3.8 mmol) is dissolved in THF (15 mL) and cooled to -78°C. LDA (4.2 mmol) is added dropwise, and the solution is stirred for 1 h. Bromine (0.6 mL, 11.4 mmol) is added, and the reaction is warmed to rt over 2 h. Quenching with NaHSO₃ and extraction with EtOAc yields 5-bromo-2-({[TBS]oxy}methyl)pyridine (0.9 g, 65%).

Spectral Data

  • ¹H NMR (500 MHz, CDCl₃) : δ 8.45 (d, J = 2.3 Hz, 1H), 7.72 (dd, J = 8.5, 2.3 Hz, 1H), 7.35 (d, J = 8.5 Hz, 1H), 4.85 (s, 2H), 0.95 (s, 9H), 0.12 (s, 6H).
  • ¹³C NMR (126 MHz, CDCl₃) : δ 155.2, 149.8, 137.4, 123.6, 121.9, 63.5, 25.9, 18.3, -4.3.

Industrial-Scale Considerations and Cost Analysis

Large-scale production favors Route 1 due to fewer steps and higher yields. A cost comparison of raw materials (per kilogram) highlights TBSCl ($320) and 2-pyridinemethanol ($150) as major contributors. Bromination via directed metallation reduces waste compared to AlCl₃-mediated methods, aligning with green chemistry principles.

Q & A

Basic: What synthetic strategies are effective for introducing the t-butyldimethylsilyl (TBS) group onto pyridine derivatives?

Methodological Answer:
The TBS group is commonly introduced via silylation using reagents like tert-butyldimethylsilyl chloride (TBSCl) under anhydrous conditions. For pyridine derivatives, a hydroxylmethyl intermediate (e.g., 2-hydroxymethylpyridine) is first generated, followed by reaction with TBSCl in the presence of a base (e.g., imidazole or DMAP) in dichloromethane or DMF . Optimization of reaction time and temperature is critical to avoid desilylation or side reactions. Characterization by 1^1H NMR can confirm successful protection by observing the TBS methyl proton signals at ~0.1–0.3 ppm.

Basic: How is the bromine substituent in 5-Bromo-2-({[t-butyl(dimethyl)silyl]oxy}methyl)pyridine utilized in further functionalization?

Methodological Answer:
The bromine atom at the 5-position serves as a handle for cross-coupling reactions (e.g., Suzuki, Stille). For Suzuki coupling, a palladium catalyst (e.g., Pd(PPh3_3)4_4) and aryl/heteroaryl boronic acids are used under inert conditions. Prior optimization of solvent (toluene/ethanol mixtures), base (Na2_2CO3_3), and temperature (80–110°C) is essential to achieve high yields. Monitor reaction progress via TLC or LC-MS, and purify using silica gel chromatography .

Advanced: What computational approaches predict the steric and electronic effects of the TBS group on reactivity?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the steric bulk of the TBS group and its impact on transition states. For example, in cross-coupling reactions, the TBS group may hinder accessibility to the metal catalyst, reducing reaction rates. Electrostatic potential maps can identify electron-deficient regions influenced by the silyl ether, guiding regioselective modifications. Compare computed activation energies with experimental yields to validate models .

Advanced: How can contradictory data on substituent effects in pyridine derivatives be resolved?

Methodological Answer:
Contradictions in spectroscopic or reactivity data (e.g., conflicting 13^{13}C NMR shifts or reaction yields) require systematic validation:

Reproduce experiments : Ensure identical conditions (solvent purity, catalyst loading).

Advanced characterization : Use 2D NMR (COSY, HSQC) to resolve signal overlap and confirm assignments .

Control studies : Test intermediates for stability under reaction conditions (e.g., TBS group hydrolysis in acidic media) .

Meta-analysis : Compare literature data across solvents and substituent positions to identify trends .

Advanced: What strategies optimize regioselectivity in electrophilic substitutions of TBS-protected pyridines?

Methodological Answer:
Regioselectivity is influenced by the TBS group’s steric and electronic effects. For nitration or halogenation:

  • Directed ortho-metalation : Use LDA or LiTMP to deprotonate the 3-position, followed by quenching with electrophiles.
  • Lewis acid mediation : Employ ZnCl2_2 or FeCl3_3 to direct electrophiles to less hindered positions.
    Monitor reaction pathways via in situ IR or kinetic studies. Contrast results with unprotected analogs to isolate steric contributions .

Basic: What analytical techniques confirm the purity and structure of this compound?

Methodological Answer:

  • HPLC-MS : Quantify purity (>95%) and detect trace byproducts.
  • Multinuclear NMR : 1^1H, 13^{13}C, and DEPT-135 spectra confirm the TBS group (δ 0.1–0.3 ppm for Si(CH3_3)2_2) and pyridine ring protons (δ 7.5–8.5 ppm).
  • Elemental Analysis : Validate C, H, N, and Br content (±0.3% theoretical).
  • FT-IR : Identify characteristic Si-O-C stretches (~1100 cm1^{-1}) .

Advanced: How does the TBS group influence the compound’s stability under catalytic hydrogenation conditions?

Methodological Answer:
The TBS group is stable under mild hydrogenation (H2_2, Pd/C, 1 atm) but may cleave under high-pressure conditions. To preserve the silyl ether:

Catalyst screening : Use Pearlman’s catalyst (Pd(OH)2_2) instead of PtO2_2.

Solvent selection : Avoid protic solvents (e.g., MeOH) to minimize acidic cleavage.

Kinetic monitoring : Track TBS group integrity via 1^1H NMR aliquots. If cleavage occurs, switch to orthogonal protecting groups (e.g., PMB) .

Advanced: What mechanistic insights explain unexpected byproducts in Sonogashira couplings with this compound?

Methodological Answer:
Byproducts (e.g., homocoupled alkynes) arise from oxidative side reactions. Mitigation strategies:

  • Additive optimization : Include CuI to suppress alkyne dimerization.
  • Oxygen-free conditions : Rigorously degas solvents and use Schlenk techniques.
  • Pd ligand effects : Bulky ligands (XPhos) enhance selectivity for cross-coupled products over homocoupling. Mechanistic studies using 31^{31}P NMR can track ligand behavior .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-({[t-butyl(dimethyl)silyl]oxy}methyl)pyridine
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-({[t-butyl(dimethyl)silyl]oxy}methyl)pyridine

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